molecular formula C10H7N3 B372669 3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 75449-34-2

3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B372669
CAS No.: 75449-34-2
M. Wt: 169.18g/mol
InChI Key: SSCWVEDEMZHGGT-UHFFFAOYSA-N
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Description

3,8,13-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic core with three nitrogen atoms integrated into its framework. Structural elucidation of such molecules often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-3-7-9(11-5-1)10-8(13-7)4-2-6-12-10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCWVEDEMZHGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(3+2) Cycloaddition of Norbornadiene Derivatives

The foundational approach for synthesizing triazatricyclo frameworks involves (3+2) cycloaddition reactions between norbornadiene derivatives and azides. For example, the reaction of norbornadiene with benzyl azide under thermal conditions yields a mixture of endo- and exo-triazolines. While early attempts reported low yields (~5%) for the endo-adduct, modern optimizations focus on steric and electronic modulation of the azide component.

Key observations include:

  • Steric effects : Bulky azides (e.g., benzyl azide) favor endo-selectivity due to reduced transition-state strain.

  • Thermal activation : Reactions conducted at 60–80°C in ethanol promote cycloaddition while minimizing side reactions.

Table 1: Representative Cycloaddition Conditions and Outcomes

Azide ComponentSolventTemperature (°C)Yield (%)Major Product
Benzyl azideEtOH605endo-Triazoline
Phenyl azideDecalin163<5exo-Aziridine

Oxime-Mediated Functionalization Strategies

Oxime Formation and Reduction

The synthesis of 3,8,13-triazatricyclo derivatives often begins with the preparation of norbornene oxime intermediates. For instance, 3-chloronorcamphor oxime acetate (17) is synthesized via acetoxylation of the parent oxime. This intermediate exists as a mixture of syn and anti isomers, distinguishable by NMR (δ 3.48 for O-6 and δ 3.03 for O-4 protons).

Challenges in this route include:

  • Reduction failures : Attempts to reduce oxime acetate 17 with rhodium on carbon or sodium borohydride yielded norcamphor oxime instead of the desired amine, likely due to chloride elimination.

  • Safety concerns : Intermediates such as 3-chloronorcamphor oxime acetate provoke severe allergic reactions, necessitating stringent handling protocols.

Thermal and Photolytic Decomposition Pathways

Pyrolysis of Triazoline Precursors

Thermal decomposition of endo-triazoline 20 at 120–130°C produces exo-aziridine derivatives via a proposed diazoimine intermediate. This "triazoline-aziridine" inversion is stereospecific and highly dependent on the rigidity of the tricyclic framework.

Table 2: Pyrolytic Conditions and Product Distribution

SubstrateTemperature (°C)SolventMajor ProductYield (%)
Anhydride 23163Decalinexo-Aziridine 25>95
Diester 24163DecalinDimethyl ester 26>95

Photolytic Ring Contraction

Photolysis of triazoline anhydride 23 in inert solvents generates exo-aziridine 25 with near-quantitative yield, bypassing the diazoimine intermediate observed in thermal pathways. This method is advantageous for substrates sensitive to high temperatures.

Regioselective Substitution and Functionalization

Halogenation and Cross-Coupling

While direct halogenation of the triazatricyclo core is underexplored, analogous systems suggest that electrophilic bromination or chlorination at electron-rich positions (e.g., C-6 or C-11) could be feasible. Subsequent Suzuki-Miyaura coupling with aryl boronic acids may enable diversification of the scaffold .

Chemical Reactions Analysis

Types of Reactions

5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives .

Scientific Research Applications

5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-pyrido[2’,3’:4,5]pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3,8,13-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene and its analogs:

Compound Name Nitrogen Atoms Other Heteroatoms Substituents Molecular Weight (g/mol) Key Properties/Applications Source
3,8,13-Triazatricyclo[...]hexaene (Target) 3 None None Not reported Potential scaffold for drug design -
3,13-Diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene 2 None None Not reported Simpler structure; reduced H-bonding
4-Ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[...] 3 Sulfur (8-thia) Ethylsulfanyl, methyl, prop-2-enyl Not reported Enhanced lipophilicity; metabolic stability studies
6-Chloro-3,5,8,11-tetraazatricyclo[...]hexaene 4 None Chlorine 204.62 Increased polarity; bioactive potential
3,13-Diazatricyclo[...]hexaen-8-one 2 Oxygen (ketone) None Not reported High polarity; solubility in polar solvents

Key Observations:

Tetraaza variants (e.g., 6-chloro-3,5,8,11-tetraazatricyclo) exhibit even higher nitrogen density, which may improve solubility but complicate synthesis .

Heteroatom Substitutions : The inclusion of sulfur in 8-thia analogs (e.g., ) introduces lipophilicity, which could improve membrane permeability in drug candidates . Conversely, ketone-containing derivatives () prioritize polarity, favoring aqueous solubility .

Functional Groups : Chlorine substituents (e.g., ) may modulate electronic properties and serve as handles for further derivatization . Ethylsulfanyl and methyl groups () likely enhance steric bulk and metabolic stability .

Biological Activity

3,8,13-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound notable for its unique tricyclic structure and nitrogen-rich framework. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C13H9N5C_{13}H_{9}N_{5} with a molecular weight of approximately 225.24 g/mol. Its structure consists of multiple nitrogen atoms integrated into a tricyclic system, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that triazatricyclo compounds exhibit various biological activities due to their structural properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of triazatricyclo compounds:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by interfering with cell cycle progression.

Antimicrobial Properties

Triazatricyclo compounds have been explored for their antimicrobial activities:

  • Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Research Findings : A study showed that this compound exhibited significant activity against Gram-positive bacteria.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest:

  • Mechanism : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Findings : Preliminary data suggest that it can inhibit enzymes such as proteases and kinases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
11-bromo-4,8-dimethyltriazatricycloSimilar tricyclic structureModerate anticancer activity
6-chloro-8-thia-triazatricycloContains sulfur; enhanced solubilityAntimicrobial properties
5-(Azepan-1-yl)-triazatricycloContains azepane ringPotential neuroprotective effects

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of substituents (e.g., halogens) to enhance biological activity.
  • Purification using techniques such as chromatography.

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